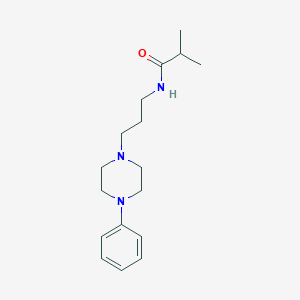

N-(3-(4-phénylpiperazin-1-yl)propyl)-2-méthylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group, which contributes to its distinct chemical properties.

Applications De Recherche Scientifique

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

Target of Action

The primary target of 2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide, also known as N-(3-(4-phenylpiperazin-1-yl)propyl)isobutyramide, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound’s mode of action is both competitive and non-competitive, meaning it can bind to the active site of the enzyme and other sites, altering the enzyme’s structure and function .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. The increased availability of acetylcholine due to AChE inhibition enhances cholinergic transmission, which is critical for memory and cognition .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved memory and cognition. This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

Phenyl Substitution: The phenyl group is introduced to the piperazine ring through a nucleophilic aromatic substitution reaction, using a phenyl halide and a base.

Amide Formation: The final step involves the reaction of the substituted piperazine with 2-methylpropanoyl chloride in the presence of a base, such as triethylamine, to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and phenyl substitution, known for its acetylcholinesterase inhibitory activity.

4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with similar structural features, used for its antimicrobial activity.

Uniqueness

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide stands out due to its specific substitution pattern and its potential applications in both medicinal chemistry and industrial processes. Its unique combination of a piperazine ring with a phenyl group and an amide functionality contributes to its distinct chemical behavior and biological activity.

Activité Biologique

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide, also known as N-(3-(4-phenylpiperazin-1-yl)propyl)isobutyramide, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide includes a piperazine ring substituted with a phenyl group, which contributes to its distinct pharmacological properties. The molecular formula is C16H24N4O, with a molecular weight of approximately 288.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C16H24N4O |

| Molecular Weight | 288.39 g/mol |

| LogP | 2.0799 |

| Polar Surface Area | 61.487 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

The primary biological activity of 2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide is attributed to its role as an acetylcholinesterase inhibitor . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant for cognitive functions and memory enhancement, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is crucial for neurotransmission in the central nervous system. Increased acetylcholine levels can lead to improved cognitive functions, including memory and learning capabilities.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Alzheimer's Disease : The inhibition of AChE suggests potential use in treating Alzheimer's disease by enhancing cholinergic activity.

- Neuropharmacology : Its interaction with neurotransmitter systems positions it as a candidate for further studies in various neurological disorders.

- Cancer Research : Preliminary studies have suggested cytotoxic effects against cancer cell lines, indicating possible applications in oncology.

Study on Acetylcholinesterase Inhibition

A study evaluating the inhibitory effects of various piperazine derivatives found that compounds structurally similar to 2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide exhibited significant AChE inhibition. The study highlighted that these compounds could bind effectively to both the peripheral anionic site and the catalytic site of AChE, which is crucial for their inhibitory action .

Cytotoxic Activity Against Cancer Cell Lines

In vitro studies have shown that derivatives of piperazine compounds exhibit cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). For example, one derivative demonstrated an IC50 value of 12.50 µM against MCF7 cells . Although specific data on the cytotoxicity of 2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide is limited, its structural analogs suggest potential anticancer properties.

Neuroprotective Effects

Research focusing on neuroprotective agents has identified compounds similar to 2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide as promising candidates due to their ability to enhance cognitive function through cholinergic modulation . This aligns with findings that increased acetylcholine levels can improve memory retention and cognitive performance.

Propriétés

IUPAC Name |

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-15(2)17(21)18-9-6-10-19-11-13-20(14-12-19)16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINKNPINEWELGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.